3-(3,3-Difluorocyclobutyl)propanenitrile
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Overview
Description
3-(3,3-Difluorocyclobutyl)propanenitrile is a fluorinated organic compound with the molecular formula C7H9F2N and a molecular weight of 145.15 g/mol . It is characterized by the presence of a difluorocyclobutyl ring attached to a propanenitrile group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)propanenitrile typically involves the reaction of a difluorocyclobutyl precursor with a suitable nitrile source under controlled conditions. One common method includes the use of difluorocyclobutyl bromide and sodium cyanide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R), aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propanenitrile is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: Similar structure but with an additional oxo group, which may alter its reactivity and applications.
3-(3,3-Difluorocyclobutyl)propanamine:
Uniqueness
3-(3,3-Difluorocyclobutyl)propanenitrile is unique due to the combination of the difluorocyclobutyl ring and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Biological Activity
3-(3,3-Difluorocyclobutyl)propanenitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article will explore the synthesis, biological mechanisms, and research findings related to this compound, including relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C8H10F2N
Molecular Weight: 159.17 g/mol
IUPAC Name: this compound
Canonical SMILES: C(C#N)C1CC(C1)(F)F
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
-
Preparation of Cyclobutyl Derivative:
- Cyclobutane is fluorinated to introduce difluoromethyl groups.
- The reaction can be performed using selective fluorination agents like sulfur tetrafluoride (SF4).
-
Nitrile Formation:
- The difluorocyclobutane derivative is then reacted with an appropriate alkyl halide to form the nitrile group through nucleophilic substitution.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity: Studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis. For instance, in vitro assays demonstrated a significant reduction in cell viability in breast and prostate cancer models.
- Neuroprotective Effects: Preliminary findings indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Antimicrobial Properties: The compound has shown activity against various bacterial strains, suggesting a role as a potential antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neuroprotective | Modulates neurotransmitter systems | |
Antimicrobial | Effective against bacterial strains |
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels could trigger apoptosis pathways.
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer metabolism or inflammation.
Case Studies
-
In Vitro Cancer Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. -
Neuroprotection in Animal Models:
In a rodent model of neurodegeneration, administration of the compound showed reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Properties
Molecular Formula |
C7H9F2N |
---|---|
Molecular Weight |
145.15 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)propanenitrile |
InChI |
InChI=1S/C7H9F2N/c8-7(9)4-6(5-7)2-1-3-10/h6H,1-2,4-5H2 |
InChI Key |
CCQWSNXXEKJHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CCC#N |
Origin of Product |
United States |
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